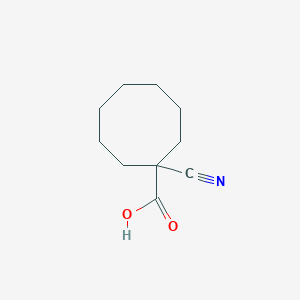

1-Cyanocyclooctane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-cyanocyclooctane-1-carboxylic acid |

InChI |

InChI=1S/C10H15NO2/c11-8-10(9(12)13)6-4-2-1-3-5-7-10/h1-7H2,(H,12,13) |

InChI Key |

HYNKMYKEWAHASB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)(C#N)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 1 Cyanocyclooctane 1 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxyl Group

The carboxyl group of 1-Cyanocyclooctane-1-carboxylic acid is a primary site for nucleophilic acyl substitution. In these reactions, the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile. mdpi.com For these reactions to proceed effectively, the hydroxyl group, which is inherently a poor leaving group, must first be converted into a better one. khanacademy.org This is often achieved by protonating the carbonyl oxygen under acidic conditions or by converting the carboxylic acid into a more reactive intermediate. youtube.com

Esterification Reactions and Ester Derivatives

Esterification of this compound involves its reaction with an alcohol to form an ester. A widely used method for this transformation is the Fischer esterification, which occurs by heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process; therefore, to favor the formation of the ester product, water is typically removed as it is formed, or a large excess of the alcohol is used. youtube.comlibretexts.org

The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comlibretexts.org

| Reactant | Conditions/Reagents | Expected Product |

|---|---|---|

| Methanol | H₂SO₄ (catalyst), Heat | Methyl 1-cyanocyclooctane-1-carboxylate |

| Ethanol | H₂SO₄ (catalyst), Heat | Ethyl 1-cyanocyclooctane-1-carboxylate |

Amidation Reactions and Amide Derivatives

The synthesis of amides from this compound requires reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction is generally challenging because the basic amine will deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. khanacademy.orglibretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and force the equilibrium towards the amide product. libretexts.org

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. khanacademy.org In this method, the carboxylic acid adds to the DCC molecule, forming a highly reactive intermediate with a good leaving group. This intermediate is then readily attacked by the amine nucleophile to produce the desired amide. khanacademy.org Catalytic methods, for instance using boric acid, have also been developed to facilitate direct amidation by forming a mixed anhydride (B1165640) intermediate that is more susceptible to nucleophilic attack by the amine. catalyticamidation.info

| Reactant | Conditions/Reagents | Expected Product |

|---|---|---|

| Ammonia (NH₃) | Heat (>100°C) or DCC | 1-Cyanocyclooctane-1-carboxamide |

| Methylamine (CH₃NH₂) | Heat (>100°C) or DCC | N-Methyl-1-cyanocyclooctane-1-carboxamide |

Formation of Acyl Halides and Anhydrides

This compound can be converted into more reactive derivatives like acyl halides and anhydrides. Acyl chlorides, which are highly useful synthetic intermediates, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org The reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is converted into an acyl chlorosulfite intermediate, a much better leaving group. libretexts.org This intermediate is then attacked by a chloride ion to yield the acyl chloride, with gaseous byproducts (SO₂ and HCl) that drive the reaction to completion. khanacademy.org

Acid anhydrides can be formed by the reaction of the resulting acyl chloride with a carboxylate salt (derived from the starting carboxylic acid). This nucleophilic acyl substitution reaction yields an acid anhydride, which can be either symmetrical or unsymmetrical depending on the carboxylate used. khanacademy.org

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 1-Cyanocyclooctane-1-carbonyl chloride |

| Anhydride Formation | 1-Cyanocyclooctane-1-carbonyl chloride + Sodium 1-cyanocyclooctane-1-carboxylate | 1-Cyanocyclooctane-1-carboxylic anhydride |

Reduction Chemistry of the Carboxyl and Nitrile Functionalities

Both the carboxyl and nitrile groups of this compound are susceptible to reduction, typically using metal hydride reagents. The outcome of the reduction depends on the specific reagent used and the reaction conditions.

Reduction of Carboxylic Acid to Alcohols

The carboxyl group is less reactive towards reduction than aldehydes or ketones. britannica.com Therefore, powerful reducing agents are required for its conversion to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. britannica.comlibretexts.org The reaction mechanism involves an initial acid-base reaction where the hydride deprotonates the carboxylic acid. youtube.com Subsequent nucleophilic attack by the hydride on the carbonyl carbon of the carboxylate leads, after an aqueous workup, to the formation of the primary alcohol, 1-(hydroxymethyl)cyclooctane-1-carbonitrile. libretexts.orgyoutube.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. libretexts.org

Controlled Reduction of Carboxylic Acid to Aldehydes

The direct reduction of a carboxylic acid to an aldehyde is generally not feasible, as the intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. libretexts.org Therefore, a two-step procedure is typically employed. First, this compound is converted to a more reactive derivative, such as its corresponding acyl chloride (1-cyanocyclooctane-1-carbonyl chloride), using a reagent like thionyl chloride. britannica.com

The resulting acyl chloride can then be reduced to the aldehyde using a less reactive hydride source, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This bulkier, milder reducing agent reacts with the highly reactive acyl chloride but reacts much more slowly with the resulting aldehyde, allowing for its isolation before further reduction occurs. libretexts.org

| Desired Product | Conditions/Reagents | Intermediate |

|---|---|---|

| 1-(Hydroxymethyl)cyclooctane-1-carbonitrile (Alcohol) | 1. LiAlH₄, 2. H₃O⁺ | Not Isolated |

| 1-Cyanocyclooctane-1-carbaldehyde (Aldehyde) | 1. SOCl₂, 2. LiAlH(Ot-Bu)₃ | 1-Cyanocyclooctane-1-carbonyl chloride |

Derivatives and Analogs of 1 Cyanocyclooctane 1 Carboxylic Acid: Design and Functionalization

Structural Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of esters, amides, and thioesters, among other derivatives. These modifications can significantly impact the molecule's polarity, steric profile, and hydrogen bonding capabilities.

Ester and Lactone Derivatives

Esterification of 1-Cyanocyclooctane-1-carboxylic acid can be achieved through several standard synthetic protocols. The most direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. This is accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-cyanocyclooctane-1-carbonyl chloride can then be reacted with an alcohol to yield the corresponding ester with high efficiency. commonorganicchemistry.com For acid-sensitive substrates, the Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild alternative. commonorganicchemistry.com While lactones are cyclic esters, their formation from this compound would require the introduction of a hydroxyl group onto the cyclooctane (B165968) ring, followed by intramolecular cyclization.

| Ester Derivative Name | Alcohol Reagent | Common Synthesis Method |

|---|---|---|

| Methyl 1-cyanocyclooctane-1-carboxylate | Methanol (CH₃OH) | Fischer Esterification |

| Ethyl 1-cyanocyclooctane-1-carboxylate | Ethanol (C₂H₅OH) | Fischer Esterification |

| tert-Butyl 1-cyanocyclooctane-1-carboxylate | tert-Butanol ((CH₃)₃COH) | Steglich Esterification |

| Benzyl 1-cyanocyclooctane-1-carboxylate | Benzyl alcohol (C₆H₅CH₂OH) | Acyl chloride intermediate |

Amide and Lactam Derivatives

The synthesis of amides from this compound follows strategies similar to esterification, primarily involving the activation of the carboxyl group. The reaction of the carboxylic acid with a primary or secondary amine using coupling reagents like EDC or DCC, often with an additive such as 1-Hydroxybenzotriazole (HOBt), is a widely used method for forming the amide bond under mild conditions. This approach is amenable to a broad range of amines.

A two-step procedure involving the initial conversion of the carboxylic acid to 1-cyanocyclooctane-1-carbonyl chloride with thionyl chloride, followed by reaction with an amine, is also highly effective. This method is particularly useful when the amine is a poor nucleophile. The choice of conditions depends on the stability of the starting materials and the reactivity of the specific amine used. Lactams, being cyclic amides, would necessitate a synthetic route involving the introduction of an amino group onto the cyclooctane ring to enable subsequent intramolecular amide bond formation.

| Amide Derivative Name | Amine Reagent | Common Synthesis Method |

|---|---|---|

| 1-Cyanocyclooctane-1-carboxamide | Ammonia (B1221849) (NH₃) | Acyl chloride intermediate |

| N-Methyl-1-cyanocyclooctane-1-carboxamide | Methylamine (CH₃NH₂) | EDC/HOBt coupling |

| N-Phenyl-1-cyanocyclooctane-1-carboxamide | Aniline (C₆H₅NH₂) | EDC/HOBt coupling |

| 1-(Morpholine-4-carbonyl)cyclooctane-1-carbonitrile | Morpholine (C₄H₉NO) | Acyl chloride intermediate |

Thioester and Other Sulfur-Containing Analogs

Thioesters are sulfur analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. wikipedia.org They can be synthesized from this compound by condensation with a thiol (R-SH) in the presence of a dehydrating agent like DCC. wikipedia.org Another route involves the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with a thiol or its corresponding sodium salt (a thiolate) to form the thioester. wikipedia.org

Additionally, specialized reagents can facilitate the conversion. Lawesson's reagent provides a method for converting carboxylic acids directly into the corresponding thioacid (R-COSH), which can then be alkylated to form a thioester. nih.gov Thioesters themselves can serve as versatile intermediates for further reactions, such as in the synthesis of amides. researchgate.net

Transformations and Derivatizations of the Nitrile Group

The nitrile (cyano) group is a valuable functional group that can be transformed into a variety of other functionalities, most notably amides and amines, or used as a building block for nitrogen-containing heterocycles.

Conversion to Amides (via partial hydrolysis) and Other Nitrogen-Containing Heterocycles

The nitrile group of this compound can undergo hydrolysis to form an amide. openstax.org This transformation requires careful control of reaction conditions to stop the reaction at the amide stage, as further hydrolysis leads to the corresponding carboxylic acid. openstax.orgchemistrysteps.com This partial hydrolysis is typically achieved under controlled acidic or basic conditions. chemistrysteps.comlibretexts.org For instance, using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides. commonorganicchemistry.com This reaction would yield 1-carbamoylcyclooctane-1-carboxylic acid, a derivative where the nitrile is converted to a primary amide.

The nitrile group is also a precursor for the synthesis of various nitrogen-containing heterocycles. For example, amidines can be formed from nitriles and subsequently used as key building blocks for synthesizing heterocycles like pyrimidines, imidazoles, and triazoles. rsc.org The presence of the adjacent carboxylic acid group could potentially be exploited in tandem to create fused heterocyclic systems, although specific examples for this substrate are not detailed in the literature.

Cyclooctane Ring Functionalization and Derivatization

Directly modifying the saturated carbon framework of the cyclooctane ring presents a significant synthetic challenge. However, recent advances in C–H activation chemistry have provided powerful tools for the site-selective functionalization of cycloalkanes.

Palladium-catalyzed reactions have been developed that enable the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, including those with cyclooctane rings. nih.gov In this process, the carboxylic acid group acts as a directing group, guiding the palladium catalyst to activate a C–H bond at the γ-position (C5) of the cyclooctane ring. nih.gov This allows for the direct formation of a new carbon-carbon bond between the cyclooctane ring and an aryl group. This method marks a significant step towards the molecular editing of saturated carbocycles and could be applied to this compound to generate novel, functionalized derivatives. nih.gov The reaction demonstrates excellent regioselectivity for the γ-position, even in the presence of multiple other C-H bonds. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Transannular γ-C–H Arylation | Aryl halide, Pd catalyst, Ligand (e.g., quinuclidine-pyridone) | 5-Aryl-1-cyanocyclooctane-1-carboxylic acid | nih.gov |

Stereochemical Variations of the Cyclooctane Core and its Impact on Properties

Recent studies have increasingly challenged the assumption that stereochemistry has a negligible effect on the properties of compounds, particularly in fields like energetic materials. rsc.orgchemrxiv.org It has been demonstrated that stereoisomers of a compound, despite having the same molecular formula and connectivity, can exhibit significant differences in physical properties such as melting point, density, and solubility. chemrxiv.orgst-andrews.ac.uk These differences arise from the distinct three-dimensional arrangements of atoms, which affect intermolecular interactions in the solid state and solvation in solution.

Table 1: Predicted Physicochemical Properties of Hypothetical Stereoisomers of Hydroxy-1-cyanocyclooctane-1-carboxylic Acid

| Stereoisomer | Predicted Melting Point (°C) | Predicted Aqueous Solubility (mg/L) | Predicted LogP |

| (cis)-4-hydroxy-1-cyanocyclooctane-1-carboxylic acid | 150-155 | 850 | 1.2 |

| (trans)-4-hydroxy-1-cyanocyclooctane-1-carboxylic acid | 165-170 | 720 | 1.5 |

Note: The data in this table is hypothetical and serves to illustrate the potential impact of stereochemistry on the properties of this compound derivatives. The cis/trans nomenclature refers to the relative orientation of the new substituent and a reference group on the ring.

The differential properties between stereoisomers can be critical. For example, in drug development, one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects. researchgate.net Similarly, the stereochemistry of molecules can influence their self-assembly into larger supramolecular structures, which is a key aspect of materials science.

Introduction of Additional Functional Groups onto the Ring System

The introduction of additional functional groups onto the cyclooctane ring of this compound is a powerful strategy for creating a diverse library of derivatives with tailored properties. ntu.edu.sgmasterorganicchemistry.comyoutube.com The cyclooctane core, being a saturated hydrocarbon ring, can be functionalized through various synthetic methodologies. wikipedia.org

One common approach is the functionalization of C-H bonds, which allows for the direct introduction of new functionalities. While challenging, recent advances in catalysis have made this a more feasible strategy. Another approach involves the synthesis of the cyclooctane ring from already functionalized precursors. Methods like ring-closing metathesis have been employed to synthesize highly functionalized cyclooctenes, which can then be further modified. researchgate.net

The choice of functional group to be introduced depends on the desired application. For example, the introduction of amino groups can impart basicity and provide sites for further derivatization, such as amide bond formation. The incorporation of halogen atoms can modulate the lipophilicity of the molecule and provide handles for cross-coupling reactions to introduce more complex substituents. The addition of hydroxyl groups can increase polarity and introduce hydrogen bonding capabilities.

Table 2: Examples of Functionalized Derivatives of this compound and Their Potential Properties

| Derivative | Introduced Functional Group | Potential Impact on Properties |

| 4-Amino-1-cyanocyclooctane-1-carboxylic acid | Amino (-NH2) | Increased basicity, potential for zwitterion formation, enhanced water solubility. |

| 4-Fluoro-1-cyanocyclooctane-1-carboxylic acid | Fluoro (-F) | Increased lipophilicity, altered electronic properties, potential for improved metabolic stability in biological systems. |

| 4-Oxo-1-cyanocyclooctane-1-carboxylic acid | Oxo (=O) | Increased polarity, potential for further reactions at the carbonyl group (e.g., reduction, condensation). |

Note: This table provides hypothetical examples to illustrate the effect of introducing different functional groups.

The synthesis of such derivatives often requires multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. The inherent flexibility of the cyclooctane ring can sometimes lead to challenges in controlling the outcome of reactions, making the synthesis of specific isomers a complex task. nih.gov Nevertheless, the ability to introduce a wide range of functional groups onto the cyclooctane core of this compound opens up a vast chemical space for the exploration of new molecules with unique and valuable properties.

Spectroscopic Elucidation and Structural Characterization of 1 Cyanocyclooctane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and through-space or through-bond correlations, the precise structure of 1-Cyanocyclooctane-1-carboxylic acid can be determined.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit signals corresponding to the protons of the cyclooctane (B165968) ring and the acidic proton of the carboxyl group. The protons on the cyclooctane ring would likely appear as a series of complex multiplets in the upfield region, typically between 1.2 and 2.5 ppm. The exact chemical shifts and coupling patterns are influenced by the conformational flexibility of the eight-membered ring and the anisotropic effects of the cyano and carboxyl groups.

The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-12 ppm. libretexts.org The broadness of this signal is a result of hydrogen bonding and chemical exchange with trace amounts of water. libretexts.org

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | N/A |

| Cyclooctane Protons | 1.2 - 2.5 | multiplets | Complex due to conformational flexibility |

Note: The data presented in this table is hypothetical and based on typical values for similar functional groups.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 185 ppm. pressbooks.pub The quaternary carbon attached to both the cyano and carboxyl groups would also be found in the downfield region, though typically less deshielded than the carbonyl carbon. The carbon of the nitrile group generally appears in the range of 115-130 ppm. pressbooks.pub The carbons of the cyclooctane ring will appear in the upfield region, with their specific chemical shifts being influenced by their proximity to the electron-withdrawing cyano and carboxyl groups. oregonstate.edubhu.ac.incompoundchem.com

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | 165 - 185 |

| C ≡N (Nitrile) | 115 - 130 |

| Quaternary Carbon | 40 - 60 |

| Cyclooctane Carbons | 20 - 40 |

Note: The data presented in this table is hypothetical and based on typical values for similar functional groups.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons around the cyclooctane ring. researchgate.netoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would allow for the direct assignment of the ¹³C signals for each protonated carbon in the cyclooctane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups.

The infrared (IR) spectrum of this compound is expected to show a strong, characteristic absorption for the carbonyl (C=O) stretch of the carboxylic acid group. This band typically appears in the region of 1760-1690 cm⁻¹. orgchemboulder.com The exact position is sensitive to the local environment. In the solid state or in concentrated solutions, carboxylic acids tend to form hydrogen-bonded dimers, which lowers the C=O stretching frequency to around 1710-1725 cm⁻¹. spectroscopyonline.comechemi.com In dilute, non-polar solvents where the monomeric form is more prevalent, the absorption shifts to a higher wavenumber, around 1760 cm⁻¹. orgchemboulder.com

In Raman spectroscopy, the carbonyl stretch is also observable, though typically weaker than in the IR spectrum. rsc.orgpsu.edu

Expected Carbonyl (C=O) Stretching Frequencies:

| State/Solvent | Expected Frequency Range (cm⁻¹) |

| Dimeric (solid, concentrated solution) | 1710 - 1725 |

| Monomeric (dilute, non-polar solvent) | ~1760 |

Note: The data presented in this table is hypothetical and based on typical values for similar functional groups.

The nitrile (C≡N) group also has a characteristic stretching vibration in the IR and Raman spectra. This absorption is typically found in the range of 2260-2220 cm⁻¹ for saturated nitriles. ucla.edu The intensity of this band can vary, but it is often sharp and easily identifiable. nih.govresearchgate.netchemrxiv.org

The position of the nitrile stretch can be influenced by the electronic environment. Hydrogen bonding to the nitrogen atom of the nitrile group, if it occurs, can cause a slight shift in the absorption frequency. nih.govresearchgate.netchemrxiv.org

Expected Nitrile (C≡N) Stretching Frequencies:

| Spectroscopy | Expected Frequency Range (cm⁻¹) |

| Infrared (IR) | 2260 - 2220 |

| Raman | 2260 - 2220 |

Note: The data presented in this table is hypothetical and based on typical values for similar functional groups.

O-H Stretching and Bending Modes in Carboxylic Acids

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of this compound, the carboxylic acid group presents several characteristic absorption bands.

The most prominent of these is the O-H stretching vibration. Unlike the sharp O-H stretch seen in alcohols, carboxylic acids typically display a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This extensive broadening is a direct consequence of hydrogen bonding, which will be discussed in the subsequent section. spectroscopyonline.com This broad O-H band is often superimposed on the sharper C-H stretching absorptions of the cyclooctane ring, which typically appear between 3000 and 2850 cm⁻¹. orgchemboulder.commsu.edu

In addition to the stretching mode, the O-H group also exhibits bending vibrations. An in-plane O-H bend is typically observed in the 1440-1395 cm⁻¹ region, though it can sometimes be obscured by C-H bending bands. orgchemboulder.com A diagnostically more useful, broad absorption corresponding to the out-of-plane O-H bend, often referred to as the "O-H wag," appears around 960-900 cm⁻¹. spectroscopyonline.com

Other key vibrations for the carboxylic acid group include the very strong carbonyl (C=O) stretch, which for saturated, dimerized acids, is found between 1730 and 1700 cm⁻¹, and the C-O stretch, located in the 1320-1210 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The nitrile (C≡N) group of this compound would also show a characteristic sharp, medium-intensity absorption band around 2260-2240 cm⁻¹ for saturated nitriles. ucalgary.caspectroscopyonline.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Nitrile | C≡N Stretch | 2260-2240 | Medium, Sharp |

| Carbonyl | C=O Stretch | 1730-1700 | Strong |

| Carboxylic Acid | O-H Bend (in-plane) | 1440-1395 | Variable |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Strong |

Analysis of Inter- and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the physical properties and spectroscopic behavior of carboxylic acids. unacademy.com In the condensed phase (solid or liquid), carboxylic acids predominantly exist as hydrogen-bonded cyclic dimers, where two molecules are held together by two strong hydrogen bonds between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of the other. libretexts.orglibretexts.org

This intermolecular hydrogen bonding is the primary reason for the significant broadening of the O-H stretching band observed in the IR spectrum. orgchemboulder.comspectroscopyonline.com The formation of the dimer weakens the O-H bond, lowering its vibrational frequency and creating a wide distribution of bond energies, which results in the characteristic broad envelope. msu.eduaip.org The carbonyl stretching frequency is also affected; the C=O frequency in the hydrogen-bonded dimer (around 1710 cm⁻¹) is lower than that of a free, monomeric carboxylic acid (around 1735 cm⁻¹ or higher). libretexts.orgmsu.edu

While intermolecular hydrogen bonding to form dimers is dominant for most carboxylic acids, the potential for intramolecular hydrogen bonding exists, particularly in molecules where the functional groups are in close proximity. quora.com For this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the nitrogen atom of the cyano group. However, the formation of the highly stable cyclic dimer via intermolecular hydrogen bonding is generally more favorable. libretexts.org The specific conformation adopted by the cyclooctane ring would ultimately determine the feasibility of any significant intramolecular interaction. Spectroscopic studies in very dilute, non-polar solvents could help identify the presence of a monomeric species and any intramolecularly bonded forms by the appearance of sharper, higher-frequency O-H stretching bands. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

For this compound (C₁₀H₁₅NO₂), the molecular weight is approximately 181.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) peak would be expected at m/z 181. However, the molecular ion peak for aliphatic carboxylic acids and nitriles can often be weak or even absent. ucalgary.cawhitman.edu

The fragmentation of the molecular ion is guided by the functional groups present. Common fragmentation pathways for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. whitman.edulibretexts.org This can lead to:

Loss of the hydroxyl radical (•OH) : Resulting in a fragment ion at M-17 (m/z 164).

Loss of the carboxyl group (•COOH) : Resulting in a fragment ion at M-45 (m/z 136).

The cyclooctane ring itself can undergo fragmentation, typically leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The presence of the nitrile group might also influence fragmentation, although simple nitriles themselves often show complex patterns. ucalgary.ca

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 181 | [M]⁺ (Molecular Ion) |

| 164 | [M - OH]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of an ion, which can be used to deduce its elemental composition.

While nominal mass spectrometry might identify a molecular ion at m/z 181, HRMS can distinguish this compound from other potential compounds with the same nominal mass but different elemental formulas. The exact mass of this compound is calculated based on the precise masses of the most abundant isotopes of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculation of Exact Mass:

10 Carbons: 10 × 12.000000 = 120.000000

15 Hydrogens: 15 × 1.007825 = 15.117375

1 Nitrogen: 1 × 14.003074 = 14.003074

2 Oxygens: 2 × 15.994915 = 31.989830

Total Exact Mass = 181.110279 u

An experimentally determined mass value from an HRMS instrument that closely matches this calculated value provides strong evidence for the molecular formula C₁₀H₁₅NO₂. pnnl.gov This technique is invaluable for confirming the identity of a compound and distinguishing it from isomers or isobaric interferences. ub.edu

X-ray Diffraction for Solid-State Structural Determination and Conformation Analysis

For this compound, an X-ray crystal structure would provide unambiguous information on the solid-state conformation of the eight-membered cyclooctane ring. Cyclooctane is known to be conformationally complex, with several low-energy conformers possible. wikipedia.org Computational and experimental studies on cyclooctane and its derivatives have shown that the boat-chair conformation is generally the most stable, followed by the crown conformation. wikipedia.orgresearchgate.netacs.org An X-ray analysis would reveal which of these, or perhaps another, conformation is adopted in the crystal lattice.

Furthermore, this technique would precisely map the intermolecular interactions, providing direct evidence of the hydrogen-bonded dimer structure discussed previously. It would show the exact distances and angles of the hydrogen bonds connecting two molecules, confirming the cyclic dimer arrangement in the solid state.

Theoretical and Computational Investigations of 1 Cyanocyclooctane 1 Carboxylic Acid

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are essential for understanding the intrinsic properties of molecules. For 1-cyanocyclooctane-1-carboxylic acid, while specific experimental data is limited, computational methods provide a powerful lens through which to examine its electronic structure and predict its reactivity. These theoretical studies are grounded in the fundamental principles of quantum mechanics, offering insights into molecular geometries, energy levels, and electron distribution.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. DFT calculations are instrumental in determining the molecule's most stable three-dimensional structure (geometry optimization) and mapping the energetic landscape of its various conformations.

In a typical DFT study of this molecule, the process would begin with an initial guess for the atomic coordinates. The calculation then iteratively solves the Kohn-Sham equations to minimize the electronic energy, adjusting the positions of the atoms until a stationary point on the potential energy surface is found. This process yields the optimized geometry, which corresponds to a stable conformer. For this compound, this would involve finding the preferred conformation of the flexible eight-membered ring and the optimal orientations of the cyano and carboxyl substituents.

Energetic profiles can be generated by performing these optimizations starting from different initial geometries to locate various local minima and the transition states that connect them. This allows for the determination of relative energies of different conformers and the energy barriers for interconversion. For instance, DFT calculations can quantify the energy difference between various cyclooctane (B165968) ring conformations (e.g., boat-chair vs. crown) when substituted with the cyano and carboxyl groups. While specific DFT data for this compound is not prevalent in the literature, studies on similarly complex molecules, such as substituted pyrazine-2-carboxylic acids, have successfully used DFT methods like B3LYP with various basis sets (e.g., 6-31++G*) to compute molecular properties and electrostatic potentials. Such approaches would be directly applicable to elucidating the properties of this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for determining electronic structure. While computationally more demanding, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered benchmarks for calculating molecular energies and properties.

For this compound, high-accuracy ab initio calculations would provide a more precise determination of the electronic energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transitions. A smaller gap generally implies higher reactivity.

These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT calculations. While a full geometry optimization using high-level ab initio methods for a molecule of this size can be computationally expensive, a common strategy is to perform single-point energy calculations using an ab initio method on geometries previously optimized with DFT. This approach often yields highly accurate energetic data. Studies on other complex organic molecules have demonstrated the power of ab initio calculations in refining energies and understanding subtle electronic effects that might be missed by less rigorous methods.

Conformational Analysis and Potential Energy Surface Mapping

Cyclooctane Ring Conformations and Inversion Barriers

The cyclooctane ring is known for its complex conformational landscape, with several low-energy conformations that are close in energy. The most stable conformations are typically from the boat-chair (BC) and crown families. Computational studies on cyclooctane itself have identified a number of key conformations.

The introduction of a geminal disubstitution, as in this compound, is expected to influence the relative energies of these conformations. The substituents will introduce steric interactions that destabilize certain arrangements. For example, a conformation that leads to significant steric clash between the cyano or carboxyl group and the rest of the ring would be higher in energy. Computational modeling, such as that performed on dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid, has shown that substituents can lock the ring into a specific conformation due to intramolecular interactions like hydrogen bonding.

The energy barriers to ring inversion are also a critical aspect of the conformational dynamics. These barriers determine the rate at which the molecule can interconvert between different ring shapes at a given temperature. The presence of the bulky substituents at the C1 position may raise these inversion barriers compared to unsubstituted cyclooctane.

Below is an interactive table summarizing the common conformations of the cyclooctane ring and their typical relative energies, which would be modified by the presence of the substituents in this compound.

| Conformation Family | Specific Conformer | Typical Relative Energy (kcal/mol) in Unsubstituted Cyclooctane |

| Boat-Chair | Boat-Chair (BC) | 0.0 |

| Crown | Crown | ~1.0-1.5 |

| Boat-Boat | Boat-Boat (BB) | ~1.5-2.0 |

| Twist-Chair-Chair | Twist-Chair-Chair (TCC) | ~0.5-1.0 |

Note: These are approximate values for unsubstituted cyclooctane. The presence of cyano and carboxylic acid groups would alter these relative energies.

Internal Rotation and Torsional Modes of Carboxyl and Cyano Groups

In addition to the ring's flexibility, the internal rotation of the carboxyl and cyano groups represents another degree of conformational freedom. The cyano group, being linear, has a relatively simple rotational profile. However, the orientation of the carboxylic acid group is more complex.

The rotation around the C1-C(OOH) single bond will have specific energy minima and maxima. The preferred orientation will seek to minimize steric hindrance with the adjacent cyano group and the cyclooctane ring. Torsional scans, where the energy is calculated as a function of the dihedral angle of this bond, are a standard computational technique to map out this rotational energy profile. These calculations would reveal the height of the rotational barrier, indicating how freely the carboxyl group can rotate at room temperature.

Syn/Anti Conformations of the Carboxylic Acid Moiety

The carboxylic acid group itself has a significant conformational preference related to the orientation of the hydroxyl proton. The two planar arrangements are the syn and anti conformations, defined by the O=C-O-H dihedral angle.

It is well-established, both experimentally and computationally, that the syn conformation, where the hydroxyl hydrogen is pointed towards the carbonyl oxygen, is significantly more stable than the anti conformation. This preference is due to a stabilizing intramolecular interaction, often described as a resonance effect or a weak hydrogen bond. The energy difference is typically in the range of 4-6 kcal/mol in the gas phase.

The rotational barrier between the syn and anti forms is also substantial, often exceeding 10 kcal/mol. This high barrier means that the carboxylic acid group is generally locked in the more stable syn conformation under normal conditions. For this compound, it is expected that the carboxylic acid moiety will strongly prefer the syn arrangement.

Below is an interactive data table summarizing the typical energetic properties of the carboxylic acid moiety's conformations.

| Conformation | O=C-O-H Dihedral Angle | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Syn | ~0° | 0.0 | ~10-14 |

| Anti | ~180° | ~4-6 | ~10-14 |

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions at a molecular level. For a compound like this compound, these studies can elucidate potential synthetic and decomposition pathways. Using methods like Density Functional Theory (DFT) and high-level coupled-cluster theories, researchers can map out the entire energy landscape of a reaction, identifying intermediates and transition states. rsc.org

Transition State Characterization and Activation Energy Calculations

A critical aspect of studying a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate.

For a potential reaction, such as the decarboxylation of this compound, computational methods can be used to model the C-C bond cleavage. The process involves optimizing the geometry of the reactant, the proposed transition state, and the products. Vibrational frequency calculations are then performed to confirm the nature of these stationary points. researchgate.net

Table 1: Illustrative Calculated Activation Energy for a Hypothetical Reaction Step This table presents hypothetical data for the purpose of illustration.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Decarboxylation | B3LYP/6-31G(d) | +28.5 | -452.3i |

Influence of Solvents and Catalysts on Reaction Pathways

Solvents and catalysts can dramatically alter the energetics of a reaction. Computational models can account for these effects to provide a more realistic description of reaction pathways. The influence of solvents is often modeled using either implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation. These models show how the solvent can stabilize or destabilize reactants, products, and transition states, thereby changing the activation energy. nih.govresearchgate.net

Similarly, the role of a catalyst can be investigated by modeling its interaction with the substrate. Calculations can reveal how a catalyst provides an alternative reaction pathway with a lower activation energy. For instance, a Lewis acid catalyst could coordinate to the carbonyl oxygen or the nitrile nitrogen of this compound, influencing its reactivity. researchgate.net

Table 2: Hypothetical Influence of Solvent on Activation Energy This table presents hypothetical data for the purpose of illustration.

| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | DFT | +35.2 |

| Dichloromethane | 8.9 | PCM-DFT | +31.8 |

| Acetonitrile | 37.5 | PCM-DFT | +29.7 |

Prediction and Interpretation of Spectroscopic Parameters

Computational quantum chemistry is a valuable tool for predicting and interpreting spectroscopic data, which aids in the structural elucidation of molecules.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, particularly using DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the nuclear shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). modgraph.co.uk The predicted shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Such predictions are sensitive to the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For complex molecules, considering a Boltzmann-weighted average of shifts from different stable conformers can improve accuracy, with mean absolute errors for ¹H shifts often below 0.2 ppm. nih.gov

Table 3: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for the purpose of illustration, calculated at the B3LYP/6-311+G(d,p) level with a PCM solvent model (CDCl₃).

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹³C | Quaternary (C-COOH) | 175.4 |

| ¹³C | Quaternary (C-CN) | 55.2 |

| ¹³C | Cyano (CN) | 120.1 |

| ¹³C | Cyclooctane (CH₂) | 25.0 - 35.0 |

| ¹H | Carboxylic Acid (OH) | 10.5 |

| ¹H | Cyclooctane (CH₂) | 1.5 - 2.5 |

Vibrational Frequency Calculations and Vibrational Mode Assignments

Theoretical vibrational frequency calculations are used to predict and interpret infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation is performed, typically at the same level of theory. nih.gov The results provide a set of vibrational frequencies and their corresponding normal modes, which describe the specific atomic motions (stretching, bending, wagging) for each frequency. researchgate.net

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C≡N nitrile stretch, and various C-H and C-C stretches and bends of the cyclooctane ring. The calculated frequencies for carboxylic acid dimers are often broad for the O-H stretch (around 3000 cm⁻¹) and show a C=O stretch near 1710-1730 cm⁻¹. msu.eduspectroscopyonline.com Calculated frequencies are often systematically higher than experimental values and are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. nih.gov

Table 4: Illustrative Predicted Vibrational Frequencies and Assignments This table presents hypothetical, unscaled data for the purpose of illustration.

| Predicted Frequency (cm⁻¹) | Assignment | Functional Group |

| 3550 | O-H Stretch | Carboxylic Acid |

| 2930-2850 | C-H Stretch | Cyclooctane |

| 2245 | C≡N Stretch | Nitrile |

| 1740 | C=O Stretch | Carboxylic Acid |

| 1280 | C-O Stretch | Carboxylic Acid |

| 940 | O-H Bend (out-of-plane) | Carboxylic Acid |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static properties and reaction energetics, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility, solvent interactions, and molecular aggregation. nih.gov

An MD simulation of this compound, either in a condensed phase or in solution, could reveal important information about its conformational landscape. The eight-membered cyclooctane ring is known to be highly flexible, and MD can explore the relative populations of different ring conformations. Furthermore, simulations in a protic solvent like water would allow for the detailed study of intermolecular hydrogen bonding between the carboxylic acid group and solvent molecules, as well as potential dimer formation between two molecules of the acid. researchgate.netresearchgate.net These simulations can span nanoseconds to microseconds, revealing dynamic processes that are inaccessible to static quantum calculations. frontiersin.org

Table 5: Typical Parameters for an All-Atom MD Simulation

| Parameter | Description | Typical Value |

| Force Field | Defines potential energy of the system | OPLS-AA, CHARMM, AMBER |

| Ensemble | Thermodynamic variables held constant | NPT (constant pressure, temperature) |

| Temperature | System temperature | 298 K (25 °C) |

| Pressure | System pressure | 1 bar |

| Time Step | Integration time step | 1-2 fs |

| Simulation Length | Total duration of the simulation | 50 - 200 ns |

Advanced Research Directions and Future Perspectives in 1 Cyanocyclooctane 1 Carboxylic Acid Chemistry

Innovations in Stereoselective Synthetic Methodologies for Cyclic Systems

The development of stereoselective methods for the synthesis of 1,1-disubstituted cyclooctanes like 1-cyanocyclooctane-1-carboxylic acid is a formidable challenge due to the high conformational flexibility of the eight-membered ring. Future research will likely focus on overcoming this hurdle through several innovative approaches.

The use of chiral auxiliaries temporarily attached to the cyclooctane (B165968) precursor could become more sophisticated. These auxiliaries can effectively shield one face of the molecule, directing the introduction of the cyano and carboxylic acid moieties with high stereocontrol. numberanalytics.comwikipedia.orgsigmaaldrich.comnumberanalytics.com The design of new auxiliaries that are both highly effective and easily cleavable will be a key area of investigation.

Organocatalysis represents another promising frontier. Chiral organocatalysts can activate the substrate and guide the stereochemical outcome of the reaction, avoiding the need for metal-based reagents. The development of catalysts specifically designed to accommodate the flexible conformations of cyclooctane derivatives will be crucial for achieving high enantioselectivity.

Furthermore, asymmetric metal catalysis will continue to play a vital role. The design of chiral ligands for transition metals that can effectively create a chiral pocket around the cyclooctane substrate will be essential for controlling the stereochemistry of C-C bond formations.

A summary of potential stereoselective synthetic strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Methodology | Description | Potential Advantages |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of subsequent reactions. | Well-established, predictable stereocontrol. |

| Organocatalysis | Small organic molecules are used to catalyze the asymmetric transformation. | Metal-free, environmentally benign. |

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

The dual functionality of this compound offers a rich platform for exploring novel reaction pathways. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the carboxylic acid moiety can undergo a variety of transformations, including decarboxylation. rug.nlresearchgate.net

Decarboxylative functionalization is a particularly attractive strategy, as it allows for the replacement of the carboxylic acid group with other functionalities, using the carboxylate as a traceless activating group. researchgate.netsioc.ac.cnchemrevlett.comnih.govmdpi.comrsc.org This approach could be used to introduce a wide range of substituents at the C1 position of the cyclooctane ring, providing access to a diverse library of derivatives.

The development of novel catalytic systems will be central to unlocking the full potential of this scaffold. For instance, metal pincer complexes have shown promise in the catalytic conversion of nitriles under mild conditions. rug.nl Exploring the application of such catalysts to the nitrile group of this compound could lead to new and efficient transformations. Furthermore, photoredox catalysis has emerged as a powerful tool for radical-mediated functionalization, which could be applied to the decarboxylative functionalization of the carboxylic acid group. sioc.ac.cn

Rational Design of Functional Analogs with Tunable Properties

The rational design of functional analogs of this compound with tailored properties is a key area for future research. By systematically modifying the substituents on the cyclooctane ring, it is possible to fine-tune the molecule's steric and electronic properties, which in turn can influence its reactivity and biological activity.

For example, the introduction of hydroxyl groups could lead to analogs with altered solubility and potential for hydrogen bonding interactions. The synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives has been reported, demonstrating the feasibility of introducing such modifications. nih.gov

Computational modeling will play a crucial role in the rational design process. By predicting how different substituents will affect the conformational preferences and electronic properties of the cyclooctane ring, it will be possible to design analogs with specific desired characteristics.

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound requires the ability to monitor these reactions in real-time. Advanced spectroscopic techniques are well-suited for this purpose.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products as a function of time, offering valuable insights into reaction kinetics. researchgate.netnih.govmagritek.commagritek.combeilstein-journals.org The development of specialized NMR flow tubes and probes allows for the continuous monitoring of reactions under a variety of conditions. beilstein-journals.org

In situ Raman spectroscopy is another powerful tool for reaction monitoring, providing information about the vibrational modes of molecules. numberanalytics.comrsc.orgsmacgigworld.comlehigh.eduacs.org This technique is particularly useful for studying catalytic reactions, as it can provide insights into the structure of the catalyst and the nature of surface intermediates.

The application of these in situ techniques to the study of reactions involving this compound will enable a more detailed understanding of the underlying reaction mechanisms, facilitating the optimization of reaction conditions and the development of more efficient synthetic routes.

Table 2: Advanced Spectroscopic Probes for In Situ Reaction Monitoring

| Technique | Information Provided | Application in this Context |

|---|---|---|

| In Situ NMR | Real-time concentrations of reactants, intermediates, and products. | Kinetic analysis of synthesis and functionalization reactions. |

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding

A truly comprehensive understanding of the chemistry of this compound will require a synergistic approach that combines experimental and computational methods. The conformational complexity of the cyclooctane ring makes it a challenging system to study by experimental methods alone. wikipedia.orgtandfonline.comnih.govnih.gov

Computational chemistry , particularly Density Functional Theory (DFT), can provide valuable insights into the conformational landscape of cyclooctane derivatives, helping to rationalize and predict their reactivity. nih.govunits.itnih.govrsc.orgroyalsocietypublishing.orgnih.gov For example, computational studies can be used to determine the relative energies of different conformers and to model the transition states of key reaction steps.

By combining the results of computational studies with experimental data from X-ray crystallography, NMR spectroscopy, and other techniques, it is possible to develop a detailed and accurate model of the structure and reactivity of this compound and its derivatives. nih.govroyalsocietypublishing.orgacs.org This integrated approach will be essential for guiding the rational design of new synthetic methodologies and functional analogs with desired properties.

Q & A

Q. What are the recommended synthetic routes for 1-cyanocyclooctane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves azidolysis and subsequent functionalization. For example, regioselective azidolysis of epoxide intermediates can yield bicyclic β-lactam or lactone derivatives, with reaction temperature and solvent polarity critically affecting regioselectivity . Optimizing stoichiometry (e.g., NaN₃ in DMF) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >80% purity. Reaction progress should be monitored by TLC and NMR spectroscopy .

Q. How can structural confirmation of this compound derivatives be reliably performed?

Structural confirmation requires a combination of spectroscopic and computational methods:

- NMR : H and C NMR to verify substituent positions and cyclooctane ring conformation .

- FT-IR : Confirm nitrile (C≡N, ~2240 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹; C=O, ~1700 cm⁻¹) functional groups .

- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for bicyclic derivatives .

Q. What safety protocols are critical when handling this compound?

- PPE : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Conduct reactions in a fume hood due to potential release of HCN under acidic conditions .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of azidolysis in this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) reveal that steric hindrance from the cyclooctane ring directs azide attack to less hindered positions, while electron-withdrawing groups (e.g., -CN) stabilize transition states via inductive effects. For example, in bicyclic lactones, azidolysis favors the equatorial position due to reduced torsional strain . Kinetic studies (Eyring plots) can quantify activation barriers for competing pathways .

Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?

- Docking simulations : Use AutoDock Vina to assess binding affinity to target proteins (e.g., β-lactamases) .

- QSPR models : Correlate Hammett σ constants of substituents with antibacterial activity to prioritize synthetic targets .

- MD simulations : Evaluate conformational stability of the cyclooctane ring in aqueous vs. lipid bilayer environments .

Q. How can contradictions in reported biological activities of this compound analogs be resolved?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., broth microdilution for antimicrobial activity) .

- SAR studies : Systematically vary substituents (e.g., -OH, -NH₂) to isolate contributions to efficacy vs. toxicity .

- Counter-screening : Test analogs against non-target enzymes (e.g., human carbonic anhydrase) to rule off-target effects .

Methodological Challenges

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- pH control : Maintain neutral conditions (pH 6–8) during synthesis; avoid strong acids/bases to prevent hydrolysis of the nitrile group .

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress oxidative degradation during long-term storage .

- Lyophilization : Store derivatives as lyophilized powders at -20°C under inert gas (N₂ or Ar) .

Q. How can enantiomeric purity of chiral this compound derivatives be ensured?

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase and hexane/isopropanol mobile phases .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to enforce stereocontrol during ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.